molecular formula C21H17BrO5 B2993093 (E)-6-bromo-3-(3-(4-ethoxy-3-methoxyphenyl)acryloyl)-2H-chromen-2-one CAS No. 690215-14-6

(E)-6-bromo-3-(3-(4-ethoxy-3-methoxyphenyl)acryloyl)-2H-chromen-2-one

Cat. No.: B2993093
CAS No.: 690215-14-6
M. Wt: 429.266
InChI Key: OKVWRUZEUAUSEA-QPJJXVBHSA-N
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Description

(E)-6-bromo-3-(3-(4-ethoxy-3-methoxyphenyl)acryloyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Properties

IUPAC Name

6-bromo-3-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO5/c1-3-26-19-8-5-13(10-20(19)25-2)4-7-17(23)16-12-14-11-15(22)6-9-18(14)27-21(16)24/h4-12H,3H2,1-2H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVWRUZEUAUSEA-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-bromo-3-(3-(4-ethoxy-3-methoxyphenyl)acryloyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-2H-chromen-2-one and 4-ethoxy-3-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 6-bromo-2H-chromen-2-one and 4-ethoxy-3-methoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-6-bromo-3-(3-(4-ethoxy-3-methoxyphenyl)acryloyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases and conditions.

    Industry: It may find applications in the development of new materials, dyes, or catalysts.

Mechanism of Action

The mechanism of action of (E)-6-bromo-3-(3-(4-ethoxy-3-methoxyphenyl)acryloyl)-2H-chromen-2-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share a similar chromen-2-one core structure.

    Flavonoids: Natural compounds such as quercetin and kaempferol also contain a chromen-2-one moiety and exhibit diverse biological activities.

Uniqueness

(E)-6-bromo-3-(3-(4-ethoxy-3-methoxyphenyl)acryloyl)-2H-chromen-2-one is unique due to the presence of specific substituents such as the bromo group and the (4-ethoxy-3-methoxyphenyl)acryloyl moiety. These structural features may impart distinct chemical and biological properties compared to other similar compounds.

Biological Activity

(E)-6-bromo-3-(3-(4-ethoxy-3-methoxyphenyl)acryloyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids, specifically chalcones. This compound has garnered attention due to its potential biological activities, including antibacterial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18BrO4\text{C}_{18}\text{H}_{18}\text{BrO}_4

Antibacterial Activity

Several studies have reported the antibacterial effects of flavonoids, including chalcones. The antibacterial activity of this compound was evaluated against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.39 to 6.25 μg/mL, indicating strong antibacterial properties .
  • The presence of bromine in the structure enhances its activity against bacterial strains, as evidenced by similar studies on related compounds .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using various in vitro assays.

Research Insights:

  • In DPPH radical scavenging assays, this compound exhibited a considerable antioxidant capacity, comparable to standard antioxidants .
  • The structure's hydroxyl groups contribute significantly to its free radical scavenging ability.

Anticancer Activity

The anticancer potential of flavonoids has been extensively studied, with promising results for various cancer types.

Case Studies:

  • Breast Cancer: In vitro studies indicated that the compound induces apoptosis in breast cancer cell lines by activating caspase pathways .
  • Lung Cancer: The compound showed inhibitory effects on cell proliferation in lung cancer cells, with IC50 values indicating effective dose-response relationships .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusMIC: 0.39 - 6.25 μg/mL
AntioxidantDPPH ScavengingSignificant activity comparable to standards
AnticancerBreast Cancer CellsInduces apoptosis via caspase activation
AnticancerLung Cancer CellsIC50 values indicate effective inhibition

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Bacterial Membranes: The compound may disrupt bacterial cell membranes due to its lipophilic nature, leading to cell death.
  • Induction of Apoptosis: In cancer cells, it activates intrinsic apoptotic pathways, leading to programmed cell death.
  • Scavenging Free Radicals: The presence of hydroxyl groups allows the compound to neutralize free radicals effectively.

Q & A

Q. Basic

  • 1H/13C NMR : Assign methoxy (δ 3.8–4.1 ppm), ethoxy (δ 1.3–1.5 ppm), and acryloyl protons (δ 6.8–7.5 ppm, J = 15–16 Hz for trans) .
  • X-ray crystallography : Resolves absolute configuration and confirms planarity of the coumarin-acryloyl system (e.g., dihedral angles <10° between aromatic planes) .
  • Mass spectrometry (HRMS) : Validates molecular ion [M+H]+ at m/z 457.0 (calculated for C21H18BrO6) .

What strategies mitigate steric hindrance during the introduction of the acryloyl group?

Advanced
Steric effects from the 4-ethoxy-3-methoxyphenyl group can impede acryloyl conjugation. Strategies include:

  • Microwave irradiation : Enhances reaction kinetics, reducing side-product formation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates.
  • Catalytic base selection : Mild bases (e.g., piperidine) minimize decomposition compared to strong bases like NaOH .

How can the E-configuration of the acryloyl moiety be unequivocally confirmed?

Q. Advanced

  • NOESY NMR : Absence of cross-peaks between acryloyl α-proton and chromen-2-one C-4 proton confirms trans geometry .
  • X-ray diffraction : Bond lengths (C=C ~1.33 Å) and torsion angles (C2-C3-C1'-C2' ~180°) provide definitive evidence .
  • Computational modeling (DFT) : Compare experimental and calculated UV-vis spectra; E-isomers exhibit bathochromic shifts due to extended conjugation .

What in vitro models are suitable for assessing the biological activity of brominated coumarin derivatives?

Q. Advanced

  • Fluorescence-based assays : Monitor metal ion binding (e.g., Pr³⁺) via emission enhancement at λem ~450 nm, analogous to coumarin-derived probes .
  • Enzyme inhibition studies : Test acetylcholinesterase or kinase inhibition using UV-vis kinetic assays (ΔA/min at 412 nm for thiocholine release) .
  • Cellular uptake studies : Track intracellular localization via confocal microscopy using fluorophore-tagged analogs .

What role does the bromo substituent play in modulating reactivity and bioactivity?

Basic
The 6-bromo group enhances electrophilic substitution reactivity at the coumarin C-3 position. It also increases lipophilicity (logP ~3.2), improving membrane permeability in cellular assays. Comparative studies with non-brominated analogs show reduced antimicrobial activity (MIC ≥128 µg/mL vs. 16–32 µg/mL for brominated derivatives) .

How can byproducts in microwave-assisted synthesis be systematically analyzed?

Q. Advanced

  • HPLC-DAD/LC-MS : Identify impurities (e.g., Z-isomers or unreacted aldehydes) using reverse-phase C18 columns (retention time 8–12 min) .
  • Tandem MS/MS : Fragment ions at m/z 379 (loss of Br) and 321 (cleavage of acryloyl group) confirm degradation pathways .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to optimize irradiation time and minimize side reactions .

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